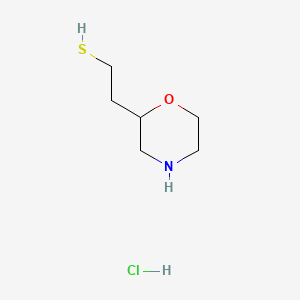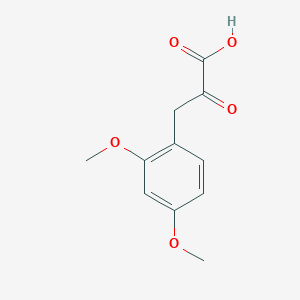
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C8H10O3S It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This reaction is carried out at a concentration of 30 g/L and results in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, which can be further converted into the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic systems such as ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, or borane/chiral oxazaborolidine. These methods aim to achieve high enantiomeric excess and conversion rates, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted thiophene derivatives .
Applications De Recherche Scientifique
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of methyl 3-hydroxy-3-(thiophen-2-yl)propanoate involves its interaction with various molecular targets. In bioreduction reactions, the compound acts as a substrate for enzymes like ketoreductases, which catalyze the reduction of the carbonyl group to a hydroxyl group. This process is highly enantioselective, leading to the formation of specific enantiomers with high purity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-oxo-3-(thiophen-2-yl)propanoate: This compound is a precursor in the synthesis of methyl 3-hydroxy-3-(thiophen-2-yl)propanoate.
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride: Another thiophene derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its specific structure, which allows for high enantioselectivity in bioreduction reactions. This property makes it valuable in the synthesis of chiral pharmaceutical compounds, where the purity and specific enantiomeric form are crucial .
Propriétés
Formule moléculaire |
C8H10O3S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
methyl 3-hydroxy-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C8H10O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6,9H,5H2,1H3 |
Clé InChI |
XBODDYRBEWWVIW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CC=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)
![tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)

